molecular formula C10H12N4O2 B1372667 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione CAS No. 1160263-99-9

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B1372667
CAS No.: 1160263-99-9
M. Wt: 220.23 g/mol
InChI Key: LABROZRLPSCPEO-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is a chemical compound with a unique structure that includes an aminophenyl group and a triazolidine-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of 3-aminophenylhydrazine with dimethyl acetylenedicarboxylate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, the purification steps may include advanced techniques such as chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aminophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with cellular pathways are of particular interest for developing new treatments.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The triazolidine-dione ring can participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
  • 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-oxazolidine-3,5-dione

Uniqueness

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both an aminophenyl group and a triazolidine-dione ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-4-7(11)6-8/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABROZRLPSCPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1C)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653392
Record name 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-99-9
Record name 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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